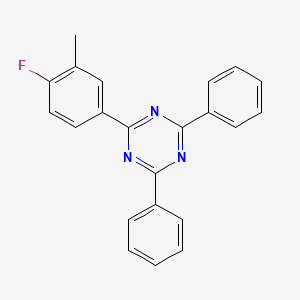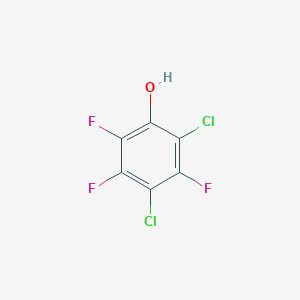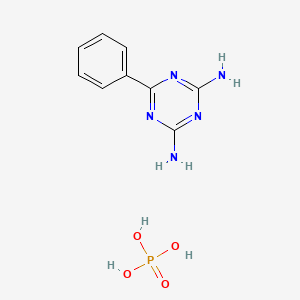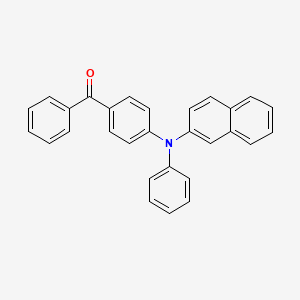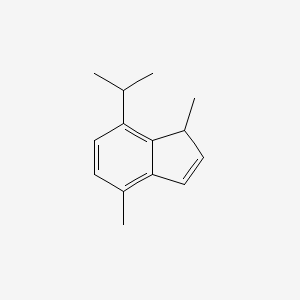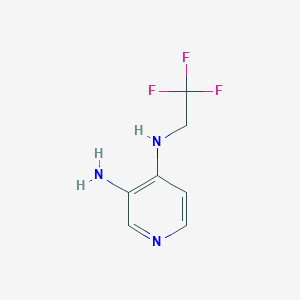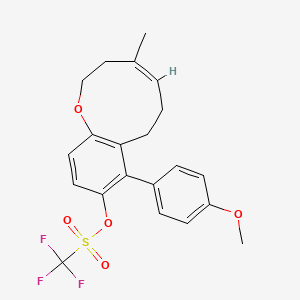
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester is a complex organic compound with the molecular formula C14H14F3NO6S. This compound is known for its unique chemical structure, which includes a trifluoromethanesulfonate group and a methoxyphenyl group. It is used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester involves several steps. One common method includes the reaction of 1,1,1-trifluoromethanesulfonic acid with a suitable precursor compound under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of advanced analytical techniques ensures that the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mecanismo De Acción
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethanesulfonate esters and methoxyphenyl derivatives. Examples include:
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-methoxy-2-nitrophenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 2-formyl-4-methoxyphenyl ester .
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-2,3,6,7-tetrahydro-8-(4-Methoxyphenyl)-4-Methyl-1-benzoxonin-9-yl ester is unique due to its specific chemical structure, which imparts distinctive properties and reactivity. Its combination of functional groups makes it particularly valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C21H21F3O5S |
|---|---|
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
[(4Z)-8-(4-methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C21H21F3O5S/c1-14-4-3-5-17-18(28-13-12-14)10-11-19(29-30(25,26)21(22,23)24)20(17)15-6-8-16(27-2)9-7-15/h4,6-11H,3,5,12-13H2,1-2H3/b14-4- |
Clave InChI |
RREXBZIVAVQUEV-CPSFFCFKSA-N |
SMILES isomérico |
C/C/1=C/CCC2=C(C=CC(=C2C3=CC=C(C=C3)OC)OS(=O)(=O)C(F)(F)F)OCC1 |
SMILES canónico |
CC1=CCCC2=C(C=CC(=C2C3=CC=C(C=C3)OC)OS(=O)(=O)C(F)(F)F)OCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


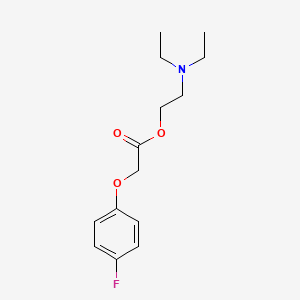
![6-Fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B14133312.png)
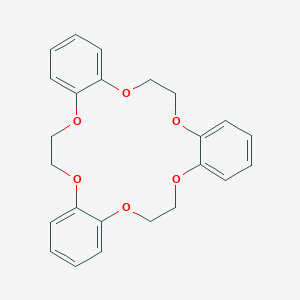
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl benzoate](/img/structure/B14133325.png)
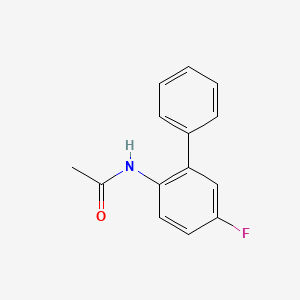
![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
![[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)
